1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid
Overview
Description
1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid is an organoboron compound with the molecular formula C₉H₁₇BN₂O₄ and a molecular weight of 228.05 g/mol It is a boronic acid derivative that features a pyrazole ring substituted with a diethoxyethyl group
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects
Mode of Action
Boronic acid derivatives are widely used in organic synthesis for the formation of carbon-carbon bonds . They are often used in Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .
Biochemical Pathways
It’s known that pyrazole derivatives have been associated with antileishmanial and antimalarial activities . The exact pathways and their downstream effects would require further investigation.
Result of Action
For instance, one study showed that a pyrazole derivative had a significant antipromastigote activity, which was more active than standard drugs .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can react with the boronic acid group in the presence of a base.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and substituted pyrazole derivatives.
Scientific Research Applications
1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid has several scientific research applications:
Biology: The compound can be used in the development of boron-containing biomolecules for biological studies.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound features a similar pyrazole ring but with different substituents, offering distinct reactivity and applications.
1-Methylpyrazole-4-boronic acid pinacol ester: Another related compound with a methyl group instead of the diethoxyethyl group, used in similar synthetic applications.
Uniqueness
1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The diethoxyethyl group enhances its solubility and stability, making it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
[1-(2,2-diethoxyethyl)pyrazol-4-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BN2O4/c1-3-15-9(16-4-2)7-12-6-8(5-11-12)10(13)14/h5-6,9,13-14H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGDFMFEWNRPLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC(OCC)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675367 | |
Record name | [1-(2,2-Diethoxyethyl)-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-20-6 | |
Record name | B-[1-(2,2-Diethoxyethyl)-1H-pyrazol-4-yl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(2,2-Diethoxyethyl)-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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